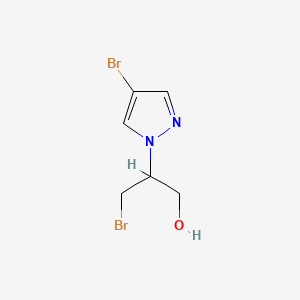
3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that features a pyrazole ring substituted with bromine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate brominated propanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-one.
Reduction: Formation of 2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of 3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol.
3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol: A closely related compound with similar structural features.
2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol: A reduced form of the target compound.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a hydroxyl group on the pyrazole ring.
Properties
Molecular Formula |
C6H8Br2N2O |
|---|---|
Molecular Weight |
283.95 g/mol |
IUPAC Name |
3-bromo-2-(4-bromopyrazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H8Br2N2O/c7-1-6(4-11)10-3-5(8)2-9-10/h2-3,6,11H,1,4H2 |
InChI Key |
BJXHEQJEZZZTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(CO)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




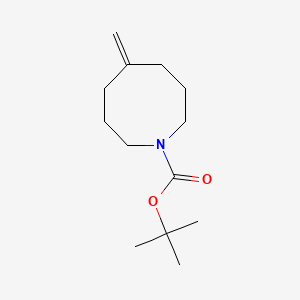
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
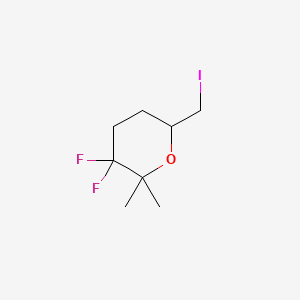
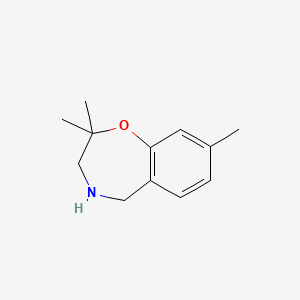
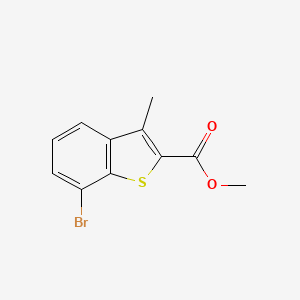
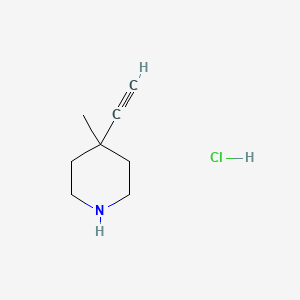
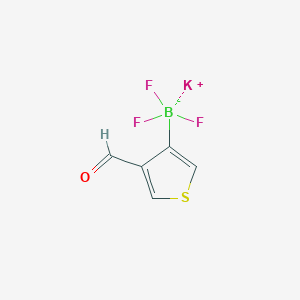
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)

![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
![Tert-butyl 7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13462001.png)
